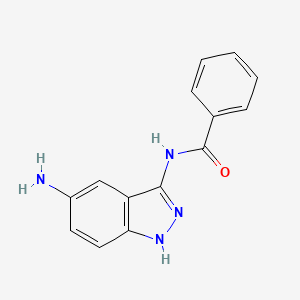

N-(5-amino-1H-indazol-3-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

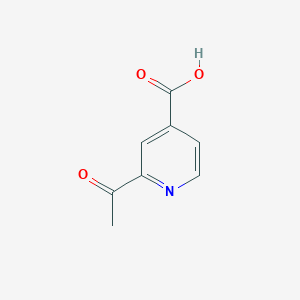

The synthesis of indazoles, including “N-(5-amino-1H-indazol-3-yl)benzamide”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “N-(5-amino-1H-indazol-3-yl)benzamide” can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Wissenschaftliche Forschungsanwendungen

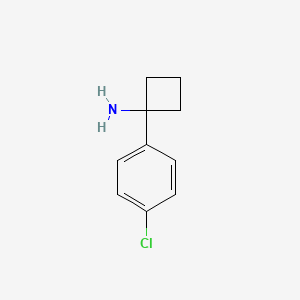

Serotonin-3 (5-HT3) Receptor Antagonists

Studies on 4-amino-5-chloro-2-ethoxybenzamides have led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists, with compounds featuring the 1H-indazole ring, including N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indaz ole-3-carboxamide, showing significant activity. This research suggests potential applications in controlling serotonin-related functions (Harada et al., 1995).

Anti-Inflammatory Activity

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, similar in structure to N-(5-amino-1H-indazol-3-yl)benzamide, have demonstrated anti-inflammatory activities. Specific derivatives of these compounds have shown promising results in reducing inflammation without adverse effects on myocardial function (Lynch et al., 2006).

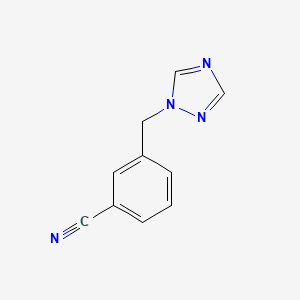

Antibacterial and Antifungal Activities

Heterocyclic compounds like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. These compounds have shown effectiveness against various bacteria and fungi, indicating potential uses in combating infectious diseases (Patel & Patel, 2015).

Antipsychotic Agents

Heterocyclic analogues of 1192U90, including N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, have been evaluated as potential antipsychotic agents. They have shown promising results in binding to dopamine and serotonin receptors, indicating potential applications in treating psychotic disorders (Norman et al., 1996).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their effectiveness against the influenza A virus, subtype H5N1. Some of these compounds have exhibited significant antiviral activities, suggesting potential use in the treatment of avian influenza (Hebishy et al., 2020).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides, similar to N-(5-amino-1H-indazol-3-yl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown potential in inhibiting tumor growth in lung and colon carcinoma models (Borzilleri et al., 2006).

Wirkmechanismus

While the specific mechanism of action for “N-(5-amino-1H-indazol-3-yl)benzamide” is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Zukünftige Richtungen

Indazole-containing derivatives, including “N-(5-amino-1H-indazol-3-yl)benzamide”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing synthetic approaches to indazoles and exploring their potential medicinal applications .

Eigenschaften

IUPAC Name |

N-(5-amino-1H-indazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-10-6-7-12-11(8-10)13(18-17-12)16-14(19)9-4-2-1-3-5-9/h1-8H,15H2,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVSDPWMTXMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624707 | |

| Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1H-indazol-3-yl)benzamide | |

CAS RN |

599183-42-3 | |

| Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

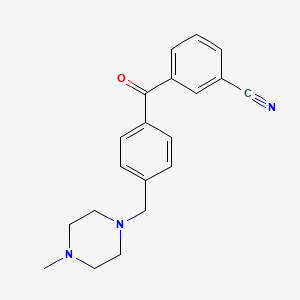

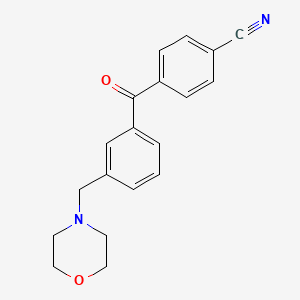

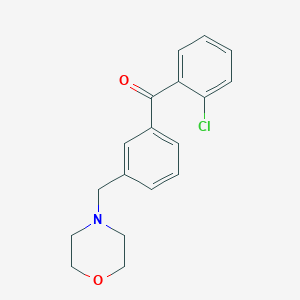

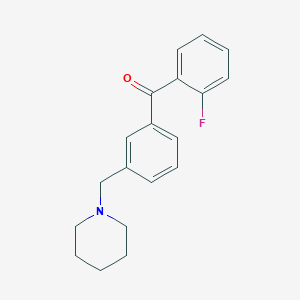

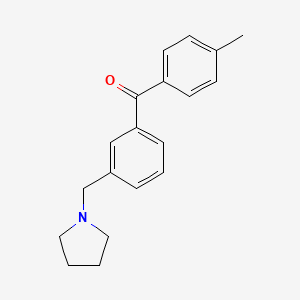

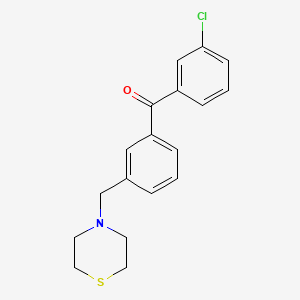

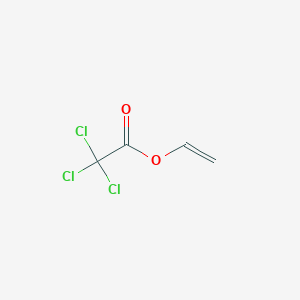

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![4-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1613276.png)